Eszopiclone

Description

Properties

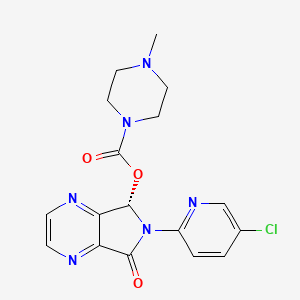

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046086 | |

| Record name | Eszopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eszopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, Slightly soluble in ethanol and soluble in phosphate buffer (pH 3.2), 8.85e-01 g/L | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESZOPICLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eszopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to light-yellow crystalline solid | |

CAS No. |

138729-47-2 | |

| Record name | Eszopiclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138729-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eszopiclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138729472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eszopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESZOPICLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZX80K71OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESZOPICLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eszopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202-203 | |

| Record name | Eszopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00402 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Eszopiclone's Mechanism of Action on GABA-A Receptors: A Technical Guide

Abstract: Eszopiclone, the (S)-enantiomer of zopiclone, is a nonbenzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with GABA-A receptor subtypes, the resulting signaling cascade, and the experimental methodologies used to elucidate these properties. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the GABA-A Receptor

This compound is a cyclopyrrolone derivative that, despite its distinct chemical structure, shares a common mechanism of action with benzodiazepines and other "Z-drugs" (e.g., zolpidem, zaleplon).[1][2] These drugs act as positive allosteric modulators (PAMs) of the GABA-A receptor.[3]

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore.[4][5] The binding of the endogenous neurotransmitter GABA to its sites at the β-α subunit interfaces triggers a conformational change, opening the channel and allowing an influx of Cl⁻ ions.[5][6] This influx hyperpolarizes the neuron, decreasing its excitability and leading to an inhibitory postsynaptic potential (IPSP), which underlies the sedative and hypnotic effects of GABAergic agents.[6][7]

This compound and other benzodiazepine-site modulators do not bind to the GABA binding site. Instead, they bind to a distinct allosteric site, commonly known as the benzodiazepine (BZD) site, located at the interface between the α and γ subunits.[5][8] By binding to this site, this compound enhances the effect of GABA, increasing the frequency or duration of channel opening and potentiating the inhibitory signal.[3][8]

Receptor Subtype Selectivity and Binding Affinity

The pharmacological profile of a GABA-A receptor modulator is largely determined by its binding affinity for receptors containing different α subunits. The sedative and hypnotic effects of many of these drugs are primarily mediated by receptors containing the α1 subunit, while anxiolytic and myorelaxant effects are associated with α2 and α3 subunits.[9]

Unlike zolpidem, which shows high selectivity for α1-containing receptors, this compound (and its racemic parent, zopiclone) demonstrates a broader binding profile with similar high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[9][10] This suggests that its therapeutic effects may arise from a more complex interaction with various receptor subtypes throughout the central nervous system.[9][11] Despite this broader affinity, it does not typically induce the adverse side effects associated with classical benzodiazepines.[9]

Quantitative Binding Data

The binding affinities (Ki) of this compound and related compounds for different recombinant human GABA-A receptor subtypes are summarized below. These values are typically determined through competitive radioligand binding assays.

| Compound | Receptor Subtype (αXβ2γ2) | Ki (nM) | Reference |

| This compound | α1β2γ2 | 1.0 - 1.6 | [9] |

| α2β2γ2 | 1.1 - 1.8 | [9] | |

| α3β2γ2 | 1.5 - 2.1 | [9] | |

| α5β2γ2 | 1.2 - 2.0 | [9] | |

| Zolpidem | α1β2γ2 | 15 - 27 | [9][12] |

| α2β2γ2 | 300 - 765 | [9][12] | |

| α3β2γ2 | 400 - 2149 | [9][12] | |

| α5β2γ2 | >10,000 | [9][12] | |

| (R)-Zopiclone | α1β2γ2 | >1000 | [9] |

Note: Ki values are compiled from multiple sources and represent a typical range. Exact values may vary based on experimental conditions.

Molecular and Cellular Mechanism of Action

This compound's interaction with the GABA-A receptor leads to a potentiation of GABA-induced chloride currents. This allosteric modulation enhances neuronal inhibition, which is the fundamental basis for its sleep-inducing properties.

Signaling Pathway Diagram

The following diagram illustrates the core signaling pathway of the GABA-A receptor and the modulatory effect of this compound.

Caption: this compound potentiates GABAergic inhibition via the GABA-A receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed, generalized protocols for these methods are provided below.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing for binding to the receptor between a radiolabeled ligand and the unlabeled test compound (this compound).

Objective: To determine the Ki of this compound for specific GABA-A receptor subtypes.

Materials:

-

Receptor Source: Membranes from HEK293 cells transiently transfected to express specific human GABA-A receptor subunit combinations (e.g., α1β2γ2).[9]

-

Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788, high-affinity BZD-site radioligands.[9][13]

-

Test Compound: this compound, dissolved in DMSO, with serial dilutions.

-

Non-specific Binding Control: A high concentration of an unlabeled BZD-site ligand (e.g., Diazepam) to saturate all specific binding sites.[14]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).[13]

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous substances. Resuspend the final pellet to a protein concentration of approximately 100-500 µg/mL.[13][15]

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.[14]

-

Non-specific Binding: Same as total binding, but with the addition of excess unlabeled diazepam (e.g., 5-10 µM).[14]

-

Competition: Same as total binding, but with the addition of varying concentrations of this compound.

-

-

Incubation: Incubate the tubes for a set period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[14]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.[14]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50, which is then used to determine the Ki value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method measures the ion flow across the membrane of a Xenopus laevis oocyte expressing a specific ion channel. It is used to assess the functional effects of a compound (e.g., potentiation of GABA-induced currents).

Objective: To quantify the potentiation of GABA-induced chloride currents by this compound at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis Oocytes.

-

cRNA: Capped RNA transcripts for the desired GABA-A receptor subunits (e.g., human α1, β2, γ2).[16]

-

Solutions: ND96 recording solution, GABA solutions, this compound solutions.

-

Instrumentation: Microinjection apparatus, two-electrode voltage clamp amplifier, perfusion system.[17]

Methodology:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with a mixture of the cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 1-4 days to allow for receptor expression.[16][17]

-

Recording Setup: Place a single oocyte in a recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3M KCl. Clamp the oocyte's membrane potential at a holding potential of -60 mV to -70 mV.[17]

-

GABA Application (Baseline): Apply a low concentration of GABA (typically the EC₅-EC₁₀, the concentration that elicits 5-10% of the maximal response) to the oocyte and record the resulting inward chloride current. Wash out the GABA until the current returns to baseline.[14]

-

Co-application of this compound: Perfuse the oocyte with a solution containing both the same EC₅-EC₁₀ concentration of GABA and a specific concentration of this compound. Record the potentiated current.

-

Dose-Response Curve: Repeat step 4 with a range of this compound concentrations to generate a dose-response curve.

-

Data Analysis: Measure the peak amplitude of the current in the presence and absence of this compound. Calculate the percent potentiation for each concentration. Plot the percent potentiation against the log concentration of this compound to determine the EC50 (the concentration of this compound that produces 50% of its maximal potentiation effect).

Experimental Workflow Diagram

The logical flow for characterizing a novel GABA-A receptor modulator like this compound is depicted below.

Caption: A typical workflow for the in vitro screening of a GABA-A modulator.

Conclusion

This compound exerts its hypnotic effects through positive allosteric modulation of GABA-A receptors. It binds with high affinity to a broad range of α-subunit-containing receptors (α1, α2, α3, α5), distinguishing it from more α1-selective compounds like zolpidem.[9] This interaction potentiates GABA-induced chloride currents, enhancing neuronal inhibition in the central nervous system. The precise characterization of these properties relies on a combination of in vitro techniques, including radioligand binding assays and electrophysiological recordings, which together provide a comprehensive understanding of its molecular mechanism of action. This detailed knowledge is crucial for the rational design and development of future therapeutics targeting the GABAergic system.

References

- 1. Zopiclone - Wikipedia [en.wikipedia.org]

- 2. Potentiating Effect of this compound on GABAA Receptor-Mediated Responses in Pedunculopontine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Zolpidem and this compound prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. GABA receptor - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Structural requirements for this compound and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e-surgery.com [e-surgery.com]

- 12. Zolpidem - Wikipedia [en.wikipedia.org]

- 13. brieflands.com [brieflands.com]

- 14. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The GABA A receptor subunits heterologously expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Eszopiclone: A Comprehensive Technical Guide on its Chemical Synthesis and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eszopiclone, the (S)-enantiomer of zopiclone, is a nonbenzodiazepine hypnotic agent widely used for the treatment of insomnia. Its therapeutic efficacy is primarily attributed to this specific stereoisomer, which exhibits a significantly higher affinity for the GABA-A receptor complex compared to its (R)-counterpart. This technical guide provides an in-depth exploration of the chemical synthesis and stereoisomerism of this compound. It details the prevalent synthetic strategies, including the preparation of the racemic zopiclone and subsequent chiral resolution, as well as asymmetric synthesis approaches. Comprehensive experimental protocols for key reactions, quantitative data on yields and enantiomeric excess, and a discussion of the critical role of stereochemistry in its pharmacological activity are presented.

Introduction to this compound and its Stereoisomerism

Zopiclone is a chiral molecule that exists as a racemic mixture of two enantiomers: (S)-zopiclone (this compound) and (R)-zopiclone.[1] The pharmacological activity of zopiclone resides predominantly in the (S)-enantiomer, which is approximately twice as active as the racemic mixture.[2] Conversely, the (R)-enantiomer is significantly less active and may contribute to adverse effects.[1][3] This stereoselectivity in its mechanism of action underscores the importance of isolating the pure (S)-enantiomer for therapeutic use. This compound, the marketed single-enantiomer drug, offers improved efficacy and a better side-effect profile compared to racemic zopiclone.[4]

The core of the zopiclone molecule is a cyclopyrrolone structure, and the chiral center is located at the 5-position of the 5H-pyrrolo[3,4-b]pyrazine ring system.[2] The synthesis of this compound, therefore, requires a strategy to selectively produce or isolate the (S)-enantiomer.

Chemical Synthesis of this compound

The industrial production of this compound has predominantly relied on two main strategies:

-

Synthesis of Racemic Zopiclone followed by Chiral Resolution: This is the most common and well-documented approach. It involves the non-stereoselective synthesis of zopiclone, yielding a racemic mixture, which is then separated into its constituent enantiomers.

-

Asymmetric Synthesis: This strategy aims to directly synthesize the desired (S)-enantiomer, thereby avoiding the resolution step and the generation of the less desirable (R)-enantiomer.

Synthesis of Racemic Zopiclone

The synthesis of racemic zopiclone is a multi-step process that typically begins with the reaction of 2-amino-5-chloropyridine with a pyrazine-2,3-dicarboxylic acid derivative. A general synthetic scheme is outlined below.

References

Eszopiclone: An In-depth Examination of Molecular Targets Beyond Benzodiazepine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a nonbenzodiazepine hypnotic agent widely prescribed for the treatment of insomnia. Its primary mechanism of action is well-established and involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to sedation and sleep induction.[1] While its efficacy is attributed to this primary target, a thorough understanding of a drug's broader pharmacological profile is crucial for comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond the benzodiazepine receptors, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Primary Molecular Target: GABA-A Receptor

This compound's therapeutic effects are mediated through its interaction with GABA-A receptor complexes.[2] It binds to the benzodiazepine site on these receptors, which are ligand-gated ion channels composed of five subunits. This compound, along with its racemate zopiclone, exhibits affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[3] This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and resulting in hyperpolarization of the neuron and reduced neuronal excitability.

Investigation of Molecular Targets Beyond Benzodiazepine Receptors

A critical aspect of drug characterization is the assessment of off-target interactions, which can contribute to both therapeutic effects and adverse events. Comprehensive screening of this compound and its racemate, zopiclone, against a panel of other neurotransmitter receptors has been conducted to determine its selectivity.

Summary of Findings

Data Presentation: Off-Target Binding Profile of Zopiclone

The following table summarizes the known off-target binding profile for zopiclone, the racemate of this compound. Given that this compound is the pharmacologically active isomer, this data is highly relevant to its selectivity.

| Receptor/Target Family | Specific Receptor(s) | Finding | Quantitative Data (Ki) |

| Dopaminergic | Dopamine Receptors | No significant binding observed | Not applicable |

| Serotonergic | Serotonin Receptors | No significant binding observed | Not applicable |

| Adrenergic | Noradrenergic Receptors | No significant binding observed | Not applicable |

| GABAergic (non-BZD site) | GABA Receptor | No direct binding observed | Not applicable |

| Peripheral BZD Receptors | Renal Benzodiazepine Binding Sites | No significant binding observed | Not applicable |

This table is based on findings from studies on zopiclone, the racemic mixture containing this compound.

Experimental Protocols

The standard method for assessing the binding of a compound to a wide range of receptors is the radioligand binding assay. This technique allows for the determination of the affinity (Ki) of a test compound for a specific receptor.

General Protocol for Radioligand Binding Assay

-

Preparation of Receptor Membranes:

-

A cell line or tissue homogenate expressing the receptor of interest is prepared.

-

The cells or tissue are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

A constant concentration of a high-affinity radioligand (e.g., ³H-labeled) specific for the receptor is incubated with the receptor membranes.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki value (the inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's primary mechanism of action at the GABA-A receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for a radioligand binding assay.

This compound's Lack of Direct Interaction with Other Major Neurotransmitter Systems

Caption: this compound shows no significant direct binding to other major receptors.

Conclusion

References

Eszopiclone in Preclinical Models: A Comprehensive Guide to Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of eszopiclone in key preclinical models. The information presented herein is curated from publicly available regulatory documents and scientific literature to support research and development efforts in the field of hypnotic drug development.

Introduction

This compound, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the interpretation of toxicology data and the prediction of human pharmacokinetics. This document summarizes key pharmacokinetic parameters, details metabolic pathways, and outlines typical experimental methodologies used in the preclinical evaluation of this compound.

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily in rats and monkeys. As the active enantiomer of the racemic mixture zopiclone, this compound generally exhibits stereoselective pharmacokinetics, leading to higher plasma concentrations and exposure compared to the (R)-enantiomer following administration of zopiclone.

Pharmacokinetic Parameters

The following tables summarize the mean pharmacokinetic parameters of this compound in rats and monkeys after oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 2 | 185 | 0.5 | 480 | 1.0 |

| 10 | 980 | 1.0 | 3840 | 1.8 |

Table 2: Pharmacokinetic Parameters of this compound in Monkeys (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| 0.5 | 110 | 1.0 | 490 | 2.6 |

| 5 | 1260 | 2.0 | 7810 | 3.5 |

Data compiled from FDA pharmacology reviews.

Metabolism of this compound

This compound undergoes extensive metabolism in preclinical species, with the primary pathways being N-oxidation and N-demethylation. The major metabolites identified are (S)-eszopiclone N-oxide and (S)-N-desmethyl-eszopiclone. In vitro studies using human liver microsomes have indicated that cytochrome P450 (CYP) isoforms CYP3A4 and CYP2E1 are the main enzymes responsible for this compound metabolism.

dot

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following sections describe typical methodologies employed in preclinical pharmacokinetic and metabolism studies of this compound.

Animal Models

-

Species: Sprague-Dawley or Wistar rats, Cynomolgus or Rhesus monkeys, and Beagle dogs are commonly used species.

-

Health Status: Animals are typically healthy, adult, and of a specified weight range.

-

Acclimatization: Animals undergo an acclimatization period before the study begins.

-

Housing: Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles.

Dosing and Sample Collection

-

Administration Route: Oral (gavage) and intravenous administrations are common to assess absolute bioavailability.

-

Dose Formulation: this compound is often formulated in a suitable vehicle, such as a solution or suspension in water with a solubilizing agent.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

dot

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for the quantification of this compound and its metabolites in plasma.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically used to extract the analytes from the plasma matrix.

-

Validation: The bioanalytical method is validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Conclusion

The preclinical pharmacokinetic and metabolism profile of this compound is well-characterized, demonstrating dose-proportional exposure and extensive metabolism. The data generated from studies in rats and monkeys have been instrumental in understanding the disposition of the drug and have supported its clinical development. This guide provides a foundational understanding for scientists and researchers involved in the ongoing study of this compound and the development of new hypnotic agents.

The Journey of Eszopiclone: A Technical Deep Dive into its Discovery and Development for Insomnia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of eszopiclone, a nonbenzodiazepine hypnotic widely prescribed for the treatment of insomnia. From its chemical synthesis as a stereoisomer of zopiclone to its extensive preclinical and clinical evaluation, this document provides a comprehensive overview of the scientific journey that established its therapeutic role. Detailed experimental methodologies, quantitative clinical trial data, and visualizations of its mechanism of action and development pathway are presented to offer a thorough understanding for researchers and professionals in the field of drug development.

From Racemate to Refined Efficacy: The Discovery and Synthesis of this compound

This compound emerged from the recognition that the therapeutic activity of the racemic compound zopiclone resided primarily in one of its stereoisomers. The (S)-enantiomer, this compound, was found to possess a significantly higher affinity for the target receptor, leading to its development as a single-enantiomer drug with an improved therapeutic profile.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of its racemic precursor, zopiclone, followed by a chiral resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Zopiclone and Chiral Resolution to this compound

The synthesis of zopiclone involves the condensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride, followed by cyclization and subsequent reactions to form the zopiclone molecule.[1]

Step 1: Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid

-

Reactants: Pyrazine-2,3-dicarboxylic acid anhydride and 2-amino-5-chloropyridine.[2]

-

Solvent: Acetonitrile.[2]

-

Conditions: The reactants are refluxed in acetonitrile.[2]

-

Yield: Approximately 95%.[2]

Step 2: Cyclization to 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine

-

Reagent: Thionyl chloride (SOCl₂).[2]

-

Conditions: The product from Step 1 is treated with refluxing thionyl chloride.[2]

-

Yield: Approximately 79%.[2]

Step 3: Reduction to 6-(5-chloropyrid-2-yl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one

-

Reagent: Potassium borohydride (KBH₄).[1]

-

Solvent: Dioxane-water.[2]

-

Conditions: Partial reduction is carried out at low temperature.[2]

-

Yield: Approximately 64%.[2]

Step 4: Formation of Zopiclone

-

Reagent: 1-chlorocarbonyl-4-methylpiperazine hydrochloride.[3]

-

Base: Potassium carbonate.[1]

-

Phase Transfer Catalyst: Tetrabutylammonium bromide.[1]

-

Solvent: Methyl isobutyl ketone and water.[1]

-

Conditions: The reaction is stirred for 6-8 hours.[1]

-

Yield: Approximately 82%.[1]

Step 5: Chiral Resolution to this compound

-

Resolving Agent: D-(+)-di-p-toluoyltartaric acid monohydrate.[1]

-

Solvent: Acetonitrile.[1]

-

Procedure: Zopiclone is reacted with the resolving agent in acetonitrile at 50-60°C. The mixture is then cooled to allow for the crystallization of the diastereomeric salt of this compound. The salt is then treated with a base, such as sodium carbonate, to yield this compound.[1]

-

Yield: Approximately 34% with a chiral purity of 99.9%.[1]

An alternative method for resolution involves the use of D-(+)-O,O'-dibenzoyltartaric acid.[4]

Preclinical Pharmacology: Unraveling the Mechanism of Action

Preclinical studies were instrumental in elucidating the pharmacological profile of this compound, confirming its mechanism of action as a positive allosteric modulator of the GABA-A receptor and establishing its hypnotic efficacy in animal models.

Receptor Binding and Functional Assays

Experimental Protocol: Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to different GABA-A receptor subtypes.

-

Method: Radioligand binding assays are performed using cell membranes from HEK293 cells transiently transfected with cDNAs encoding for specific α, β, and γ subunits of the GABA-A receptor.

-

Radioligand: [³H]-flumazenil is commonly used to label the benzodiazepine binding site.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam).

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

This compound demonstrates high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[5]

Animal Models of Insomnia

Experimental Protocol: Rodent Models of Insomnia

-

Objective: To evaluate the hypnotic efficacy of this compound in vivo.

-

Animal Models: Various rodent models are used to mimic different aspects of human insomnia, including stress-induced insomnia (e.g., cage change or foot shock) and age-related sleep disturbances.[6][7]

-

Procedure:

-

Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states (polysomnography).

-

After a recovery period and habituation to the recording chamber, baseline sleep patterns are recorded.

-

This compound or vehicle is administered (e.g., intraperitoneally).

-

Sleep-wake states are recorded for a defined period post-administration.

-

-

Data Analysis: Key sleep parameters are analyzed, including sleep latency (time to fall asleep), total sleep time, wake after sleep onset (WASO), and the amount of time spent in different sleep stages (NREM and REM sleep).

In animal models, this compound has been shown to significantly increase NREM sleep in a dose-dependent manner.[5]

Mechanism of Action: Modulating the Brain's Primary Inhibitory Neurotransmitter

This compound exerts its hypnotic effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.

Binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound binds to a site on the GABA-A receptor complex that is distinct from the GABA binding site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits.[8][9] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding.[10][11] The result is an increased influx of chloride ions and a potentiation of GABA's inhibitory effect, leading to sedation and sleep induction.

Clinical Development: Establishing Efficacy and Safety in Humans

The clinical development program for this compound involved a series of Phase I, II, and III trials to establish its pharmacokinetic profile, efficacy, and safety in treating insomnia.

Pharmacokinetics

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 1 hour.[12]

-

Distribution: It is weakly bound to plasma proteins (52-59%).[13]

-

Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1.[12]

-

Excretion: The elimination half-life is approximately 6 hours in healthy adults.[12]

Clinical Efficacy: Phase III and IV Trials

Numerous randomized, double-blind, placebo-controlled trials have demonstrated the efficacy of this compound in improving sleep parameters in adults and elderly patients with chronic insomnia.

Table 1: Summary of Key Phase III/IV Clinical Trial Results for this compound in Insomnia

| Study | Population | Dosage | Duration | Primary Efficacy Endpoints | Key Findings (vs. Placebo) | Adverse Events |

| Krystal et al. (2003) [14] | Adults (21-69 years) with chronic primary insomnia | 3 mg | 6 months | Patient-reported sleep latency, TST, WASO, number of awakenings | Significant improvements in all primary endpoints sustained over 6 months (P ≤ 0.003). | Unpleasant taste, headache. |

| Erman et al. (2006) [15] | Adults (21-64 years) with primary insomnia | 1, 2, 2.5, 3 mg | Crossover | Polysomnography (PSG) - Latency to Persistent Sleep (LPS) | All doses significantly reduced LPS (P < 0.05). 3 mg dose also significantly improved WASO. | Dose-related increase in CNS adverse events. |

| Scharf et al. (2005) [16][17] | Elderly (64-86 years) with chronic primary insomnia | 2 mg | 2 weeks | PSG - LPS, WASO, TST, Sleep Efficiency | Significant improvements in all PSG parameters (P < 0.05). | Unpleasant taste, dry mouth, somnolence, dizziness. |

| Roth et al. (2010) (NCT00386334) [18][19] | Elderly (65-85 years) with primary and comorbid insomnia | 2 mg | 12 weeks | Patient-reported TST, sleep latency, WASO | Significant and sustained improvements in all primary endpoints over 12 weeks (P < 0.001). | Unpleasant taste, headache, nasopharyngitis. |

Experimental Protocol: Polysomnography in Clinical Trials

-

Objective: To objectively measure the effects of this compound on sleep architecture and continuity.

-

Procedure:

-

Participants sleep overnight in a sleep laboratory for one or more nights.

-

Standard polysomnography is performed, which includes monitoring of:

-

Electroencephalogram (EEG) to determine sleep stages.

-

Electrooculogram (EOG) to detect eye movements, particularly during REM sleep.

-

Electromyogram (EMG) to monitor muscle tone.

-

-

Sleep is scored in 30-second epochs according to standardized criteria (e.g., Rechtschaffen and Kales).

-

-

Key Parameters Measured:

-

Latency to Persistent Sleep (LPS): Time from "lights out" to the first 10 consecutive minutes of sleep.

-

Wake After Sleep Onset (WASO): Total time spent awake from the onset of persistent sleep until the final awakening.

-

Total Sleep Time (TST): Total duration of sleep.

-

Sleep Efficiency: The ratio of TST to the total time in bed.

-

Sleep Stages: Percentage of time spent in N1, N2, N3 (slow-wave sleep), and REM sleep.

-

Regulatory Approval and Post-Marketing

This compound, marketed under the brand name Lunesta®, was approved by the U.S. Food and Drug Administration (FDA) on December 15, 2004, for the treatment of insomnia.[20][21] It was developed by Sepracor, Inc.[20]

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US7786304B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound, (+)-Zopiclone, (S)-Zopiclone, Estorra-药物合成数据库 [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Zolpidem and this compound prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 11. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Sustained efficacy of this compound over 6 months of nightly treatment: results of a randomized, double-blind, placebo-controlled study in adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jcsm.aasm.org [jcsm.aasm.org]

- 16. A polysomnography study of this compound in elderly patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A polysomnography study of this compound in elderly patients with insomnia - ProQuest [proquest.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study Evaluating the Effect of this compound 2 mg on Sleep/Wake Function in Older Adults with Primary and Comorbid Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lunesta (this compound) FDA Approval History - Drugs.com [drugs.com]

- 21. Drug Approval Package: Lunesta (this compound) NDA #021476 [accessdata.fda.gov]

Eszopiclone's Impact on Sleep Architecture and EEG in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eszopiclone, a nonbenzodiazepine hypnotic agent, is widely prescribed for the treatment of insomnia. Its efficacy stems from its modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to significant alterations in sleep architecture and electroencephalogram (EEG) patterns. This technical guide provides an in-depth analysis of the preclinical data on this compound's effects in various animal models, including rats, mice, and non-human primates. We present a comprehensive summary of quantitative data on sleep parameters, detailed experimental protocols, and a visual representation of the underlying signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of sleep and the development of hypnotic drugs.

Introduction

This compound is the active S-enantiomer of zopiclone and belongs to the cyclopyrrolone class of drugs. Its primary mechanism of action involves enhancing the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[1][2] By binding to the GABA-A receptor complex, this compound facilitates the opening of chloride channels, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability.[1] This action manifests as a promotion of sleep onset and maintenance. Understanding the precise effects of this compound on sleep architecture and EEG in preclinical animal models is crucial for elucidating its therapeutic profile and for the development of novel hypnotics with improved characteristics.

Effects on Sleep Architecture

This compound consistently demonstrates a significant impact on the sleep architecture of various animal models. The primary effects observed are an increase in non-rapid eye movement (NREM) sleep, a decrease in the latency to NREM sleep, and an increase in the latency to rapid eye movement (REM) sleep.[3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key sleep parameters in different animal species.

Table 1: Effect of this compound on Sleep Architecture in Rats

| Dose (mg/kg) | Route | % Change in NREM Sleep | % Change in REM Sleep | % Change in Wakefulness | % Change in NREM Latency | % Change in REM Latency | Reference |

| 1 | i.p. | Increase | No significant change | Decrease | Decrease | Increase | [4] |

| 3 | i.p. | Significant Increase | No significant change | Significant Decrease | Significant Decrease | Significant Increase | [4] |

| 10 | i.p. | Significant Increase | Decrease | Significant Decrease | Significant Decrease | Significant Increase | [4][5] |

| 10 | p.o. | Increase | No significant change | Decrease | Data not available | Data not available | [6] |

Table 2: Effect of this compound on Sleep Architecture in Mice

| Dose (mg/kg) | Route | % Change in NREM Sleep | % Change in REM Sleep | % Change in Wakefulness | % Change in NREM Latency | Reference |

| 60 | p.o. | Increase | Decrease | Decrease | Data not available | [6] |

Table 3: Effect of this compound on Sleep Architecture in Guinea Pigs

| Dose (mg/kg) | Route | % Change in NREM Sleep | % Change in REM Sleep | % Change in Wakefulness | % Change in NREM Latency | % Change in REM Latency | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | i.p. | Significant dose-dependent increase | Tendency to reduce | Significant Decrease | Significant Decrease | Significant Increase |[3] | | 3 | i.p. | Significant dose-dependent increase | Tendency to reduce | Significant Decrease | Significant Decrease | Significant Increase |[3] |

Table 4: Effect of this compound on Sleep Architecture in Rhesus Monkeys

| Dose (mg/kg) | Route | Effect on Total Sleep Time | Reference |

| 3 | p.o. | Significantly increased | [7] |

| 10 | p.o. | Significantly increased | [6][7] |

Effects on Electroencephalogram (EEG)

This compound induces characteristic changes in the EEG power spectrum, primarily during NREM sleep. These changes are indicative of a deeper, more consolidated sleep state.

Quantitative EEG Data Summary

Table 5: Effect of this compound on EEG Power Spectrum during NREM Sleep

| Animal Model | Dose (mg/kg) | Route | Change in Delta Power (1-4 Hz) | Change in Theta Power (4-8 Hz) | Change in Sigma Power (12-15 Hz) | Reference |

| Guinea Pig | 1 | i.p. | Significant Increase | Significant Decrease | No significant change | [3] |

| Guinea Pig | 3 | i.p. | Significant Increase | Significant Decrease | No significant change | [3] |

| Rat | 3 | i.p. | Data not available | Reduced | Data not available | [4] |

| Rat | 10 | i.p. | Data not available | Reduced | Data not available | [4] |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ).[8] this compound binds to a site on the receptor that is distinct from the GABA binding site but allosterically coupled to it.[9] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a greater influx of chloride ions.[1] The resulting hyperpolarization of the neuron makes it less likely to fire, leading to the sedative and hypnotic effects of the drug.

This compound exhibits a broader binding profile compared to other "Z-drugs" like zolpidem, showing affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[10] This differential subunit affinity may contribute to its specific effects on sleep architecture and EEG.

Caption: this compound's Mechanism of Action at the GABA-A Receptor.

Experimental Protocols

The following section outlines a typical experimental workflow for assessing the effects of this compound on sleep architecture and EEG in rodent models.

Animal Subjects and Housing

Studies typically utilize adult male Sprague-Dawley rats or C57BL/6 mice. Animals are housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

Surgical Implantation of Electrodes

Animals are anesthetized, and sterile surgical techniques are employed to implant electrodes for EEG and electromyography (EMG) recording. EEG electrodes are typically stainless-steel screws placed over the frontal and parietal cortices. EMG electrodes, consisting of insulated stainless-steel wires, are inserted into the nuchal muscles. The electrode assembly is secured to the skull with dental cement. A recovery period of at least one week is allowed post-surgery.

Data Acquisition

Following recovery and habituation to the recording cables and environment, EEG and EMG signals are continuously recorded. The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized. Data is typically collected for a baseline period before drug administration and for several hours post-administration.

Drug Administration

This compound is typically dissolved in a vehicle solution (e.g., saline, Tween 80) and administered via intraperitoneal (i.p.) or oral (p.o.) gavage. Doses are selected based on previous studies and the specific research question.

Data Analysis

Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored in epochs (e.g., 10-30 seconds) based on the EEG and EMG recordings. NREM sleep is characterized by high-amplitude, low-frequency EEG and low EMG activity. REM sleep is characterized by low-amplitude, mixed-frequency EEG with prominent theta activity and muscle atonia. Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG activity.

EEG power spectral analysis is performed using a Fast Fourier Transform (FFT) to quantify the power in different frequency bands (delta, theta, alpha, sigma, beta).

Caption: A typical experimental workflow for preclinical sleep studies.

Discussion and Conclusion

The data from animal models consistently demonstrate that this compound is a potent hypnotic agent that significantly alters sleep architecture and EEG patterns. Its primary effects include the promotion and consolidation of NREM sleep, a reduction in sleep onset latency, and an increase in REM sleep latency. The characteristic increase in EEG delta power during NREM sleep suggests that this compound induces a deeper, more restorative sleep state.

The mechanism underlying these effects is the positive allosteric modulation of the GABA-A receptor. The broad subunit affinity of this compound may contribute to its robust hypnotic effects.

This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound's effects on sleep. The compiled quantitative data, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflow serve as a valuable resource for researchers in the field of sleep medicine and drug development. Further research is warranted to continue to explore the nuances of this compound's interaction with different GABA-A receptor subunit combinations and to identify novel therapeutic targets for the treatment of insomnia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Effects of this compound and Zolpidem on Sleep and Waking States in the Adult Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound and zolpidem on sleep-wake behavior, anxiety-like behavior and contextual memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. droracle.ai [droracle.ai]

- 10. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and this compound Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

Chronic Eszopiclone Administration: A Technical Guide to Neurochemical Alterations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurochemical alterations observed following chronic administration of eszopiclone, a non-benzodiazepine hypnotic agent. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the long-term effects of this compound on the central nervous system. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying biological processes.

Executive Summary

Chronic use of this compound, a GABA-A receptor positive allosteric modulator, is associated with significant alterations in multiple neurotransmitter systems beyond its primary target. Preclinical studies indicate that long-term administration can lead to an imbalance between key neurotransmitters in the cerebrum, including changes in dopamine, serotonin, and glutamate levels. Furthermore, evidence suggests an induction of oxidative stress within the brain. Understanding these neurochemical adaptations is crucial for assessing the long-term safety profile of this compound and for the development of novel hypnotics with improved mechanisms of action.

Neurotransmitter System Alterations

Long-term this compound administration has been shown to significantly impact major neurotransmitter systems. A study by Kamel et al. (2018) in a rat model provides quantitative evidence of these changes following 30 days of administration.[1][2][3]

Dopaminergic System

Chronic this compound treatment leads to a significant elevation in dopamine levels.[1][2][3] This alteration may be linked to the rewarding properties of the drug and could play a role in the development of dependence.[4][5] The mechanism is thought to be similar to that of benzodiazepines, which also affect dopamine turnover.[6]

Serotonergic System

A significant reduction in serotonin levels is observed with chronic high-dose this compound administration.[1][2][3] This finding is critical as the serotonergic system is deeply involved in mood regulation, and its disruption could contribute to side effects such as depression or anxiety, particularly during withdrawal.[7]

Glutamatergic System

The primary excitatory neurotransmitter, glutamate, is also significantly reduced following chronic this compound exposure.[1][2][3] This is consistent with the drug's overall sedative and CNS depressant effects, which are primarily mediated by the enhancement of GABAergic inhibition.

GABAergic System

This compound's primary mechanism of action is the potentiation of GABA-A receptors.[8][9][10] It binds to a site near the benzodiazepine receptor, increasing the flow of chloride ions and causing hyperpolarization of the neuron.[9] Chronic stimulation of GABA-A receptors can lead to adaptive changes, including alterations in receptor subunit composition and decreased receptor sensitivity, which may contribute to tolerance and withdrawal phenomena.[4]

Quantitative Data on Neurochemical Alterations

The following tables summarize the quantitative findings from a key preclinical study investigating the effects of chronic this compound administration.

Table 1: Effects of 30-Day this compound Administration on Cerebral Neurotransmitter Levels in Rats [1][2][3]

| Treatment Group | Dopamine (ng/g tissue) | Serotonin (ng/g tissue) | Glutamate (nmol/µl) |

| Control (Vehicle) | 1.83 ± 0.09 | 410.11 ± 10.23 | 6.89 ± 0.21 |

| This compound (3 mg/kg) | 2.45 ± 0.12 | 398.56 ± 9.87 | 6.54 ± 0.19 |

| This compound (6 mg/kg) | 2.98 ± 0.15 | 306.44 ± 7.54 | 4.33 ± 0.13 |

* Indicates a statistically significant difference from the control group (P<0.05).

Table 2: Effects of 30-Day this compound Administration on Cerebral Oxidative Stress Markers in Rats [1][2][3]

| Treatment Group | Malondialdehyde (nmol/g tissue) | Reduced Glutathione (µmol/g tissue) | Superoxide Dismutase (µmol/g tissue) | Catalase (Unit/g tissue) |

| Control (Vehicle) | 10.23 ± 0.51 | 0.25 ± 0.01 | 35.67 ± 1.78 | 2.89 ± 0.14 |

| This compound (3 mg/kg) | 12.45 ± 0.62 | 0.21 ± 0.01 | 31.23 ± 1.56 | 2.54 ± 0.13 |

| This compound (6 mg/kg) | 15.79 ± 0.79 | 0.15 ± 0.01 | 25.24 ± 1.26 | 1.93 ± 0.10 |

* Indicates a statistically significant difference from the control group (P<0.05).

Experimental Protocols

The methodologies outlined below are based on the study conducted by Kamel et al. (2018), which provides a clear framework for investigating the chronic effects of this compound.[1][2][3]

Animal Model and Drug Administration

-

Species: Male Wistar albino rats.

-

Grouping: Animals were divided into three groups: a control group receiving a vehicle, a low-dose group receiving 3 mg/kg of this compound, and a high-dose group receiving 6 mg/kg of this compound.[1][2][3]

-

Administration Route: Oral gavage.

-

Frequency and Duration: Once daily for 30 consecutive days.[1][2][3]

Neurochemical Analysis

-

Sample Collection: Following the 30-day treatment period, animals were euthanized, and brain tissues were collected.

-

Homogenization: Cerebral tissues were homogenized to prepare for neurotransmitter and oxidative stress marker analysis.

-

Analytical Techniques: Specific assays were used to quantify the levels of dopamine, serotonin, glutamate, malondialdehyde, reduced glutathione, superoxide dismutase, and catalase.

Visualizations of Pathways and Processes

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's primary mechanism of action on the GABA-A receptor.

Caption: Workflow of a preclinical study on chronic this compound effects.

Caption: Relationship between this compound administration and neurochemical outcomes.

Discussion and Implications

The data presented indicate that chronic this compound administration induces a complex array of neurochemical changes. The observed increase in dopamine could have implications for the abuse potential of the drug. The decreases in serotonin and glutamate, coupled with the potentiation of GABA, underscore the widespread CNS depressant effects of long-term use.

The induction of oxidative stress is a significant finding that warrants further investigation. An imbalance in the brain's redox state can have numerous downstream consequences, including neuroinflammation and neuronal damage. These findings suggest that the long-term safety profile of this compound should be considered in the context of these broader neurochemical and cellular effects.

For drug development professionals, these insights highlight the need for more selective therapeutic agents. Future hypnotics could be designed to target specific GABA-A receptor subunits involved in sleep regulation while minimizing off-target effects on other neurotransmitter systems and cellular processes.

Conclusion

References

- 1. journals.uni-lj.si [journals.uni-lj.si]

- 2. (PDF) Neurochemical, hematological and behavioral alterations related to this compound administration in rats (2018) | Ahmed M. Kamel | 6 Citations [scispace.com]

- 3. Bot Verification [slovetres.si]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. edgewoodhealthnetwork.com [edgewoodhealthnetwork.com]

- 6. Zopiclone - Wikipedia [en.wikipedia.org]

- 7. rehabcenter.net [rehabcenter.net]

- 8. Zolpidem and this compound prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. This compound: its use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Profile of Eszopiclone to GABAA Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of eszopiclone to various γ-aminobutyric acid type A (GABAA) receptor subunits. This compound, a nonbenzodiazepine hypnotic, exerts its therapeutic effects by modulating the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Understanding its binding profile at a molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and side-effect profiles.

Core Data Presentation: this compound Binding Affinities

This compound demonstrates a broad binding affinity for GABAA receptors containing different α subunits, distinguishing it from more α1-selective compounds like zolpidem.[2] The following table summarizes the reported in vitro binding affinities (Ki) of this compound for various recombinant human GABAA receptor subunit combinations expressed in HEK293T cells.

| GABAA Receptor Subunit Composition | This compound Ki (nM) | Reference |

| α1β2γ2 | 10.3 ± 1.1 | [3] |

| α2β2γ2 | 9.1 ± 0.5 | [3] |

| α3β2γ2 | 11.2 ± 1.5 | [3] |

| α5β2γ2 | 27.7 ± 4.2 | [3] |

Additionally, studies utilizing two-electrode voltage clamp on Xenopus laevis oocytes expressing concatenated GABAA receptors have characterized the modulatory potency (EC50) of this compound on receptors containing different γ subunits.

| GABAA Receptor Subunit Composition | This compound EC50 (nM) | Maximum Efficacy (% of GABA response) | Reference |

| α1β2γ2 | 300 - 500 | ~300% | [4][5] |

| α1β2γ3 | 300 - 500 | ~200% | [4][5] |

| α1β2γ1 | No significant modulation below 10 µM | - | [4][5] |

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GABAA receptor.

a. Membrane Preparation:

-

Human embryonic kidney (HEK293T) cells are transiently transfected with plasmids encoding the desired α, β, and γ GABAA receptor subunits.

-

After 48 hours of expression, cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a fixed concentration of a radioligand that binds to the benzodiazepine site of the GABAA receptor (e.g., 1 nM [3H]Ro15-1788), and varying concentrations of the unlabeled competitor (this compound).

-

Total binding is determined in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine site ligand (e.g., 10 µM diazepam) to saturate all specific binding sites.[4]

-

The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 120 minutes at 4°C).[4]

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

c. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.

-

Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:[3][6] Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique measures the effect of a compound on the ion flow through the GABAA receptor channel.

a. Oocyte Preparation and Receptor Expression:

-

Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular cell layer.

-

The oocytes are injected with cRNA encoding the desired concatenated GABAA receptor subunits (e.g., α1-β2-γ2). Using concatenated subunits ensures the expression of a homogenous population of receptors with a defined subunit arrangement.[4][5]

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression in the oocyte membrane.[7]

b. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).

-

Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -60 mV).[8]

-

GABA, at a concentration that elicits a submaximal response (e.g., EC10), is applied to the oocyte to establish a baseline current.

-

Increasing concentrations of this compound are then co-applied with GABA to determine its modulatory effect on the GABA-evoked chloride currents.

-

The change in current amplitude is recorded and measured.

c. Data Analysis:

-

The potentiation of the GABA-evoked current by this compound is expressed as a percentage of the baseline GABA response.

-

A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the this compound concentration.

-

The EC50 (the concentration of this compound that produces 50% of the maximal effect) and the maximum efficacy (Emax) are determined by fitting the data to a sigmoidal dose-response equation.

Mandatory Visualizations

Caption: GABAA Receptor Signaling Pathway with this compound.

Caption: Workflow for Competitive Radioligand Binding Assay.

References

- 1. studylib.net [studylib.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. revvity.com [revvity.com]

- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

- 7. multichannelsystems.com [multichannelsystems.com]

- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

Eszopiclone as a Potential Neuroprotective Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eszopiclone, a non-benzodiazepine hypnotic, is a cyclopyrrolone derivative widely prescribed for the treatment of insomnia. Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission.[1][2] Beyond its well-established hypnotic effects, emerging preclinical evidence suggests a potential neuroprotective role for this compound, particularly in the context of excitotoxicity-induced neuronal injury.[3][4] This technical guide provides an in-depth analysis of the current understanding of this compound's neuroprotective properties, focusing on its core mechanism of action, relevant signaling pathways, and key experimental findings. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and development in this promising area.

Core Mechanism of Neuroprotection: GABA-A Receptor Modulation

This compound exerts its neuroprotective effects primarily by enhancing the activity of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1][5] This potentiation of GABAergic inhibition is crucial in counteracting the excessive neuronal excitation that underlies excitotoxic cell death, a common pathological mechanism in various neurological disorders.

Signaling Pathway

The neuroprotective action of this compound is initiated by its binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself. This allosteric modulation increases the receptor's affinity for GABA, leading to a more frequent and prolonged opening of the associated chloride ion channel.[5] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. This reduction in neuronal excitability is the cornerstone of this compound's neuroprotective effect against excitotoxic insults.[3]

Preclinical Evidence of Neuroprotection